5-Bromo-PAPS

Description

BenchChem offers high-quality 5-Bromo-PAPS suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-PAPS including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

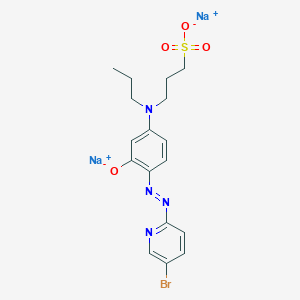

disodium;3-[4-[(5-bromopyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN4O4S.2Na/c1-2-8-22(9-3-10-27(24,25)26)14-5-6-15(16(23)11-14)20-21-17-7-4-13(18)12-19-17;;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,24,25,26);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQQDIOTZJGZJL-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)Br)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4Na2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10576140 |

Source

|

| Record name | Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679787-08-7 |

Source

|

| Record name | Disodium 3-[{4-[(E)-(5-bromopyridin-2-yl)diazenyl]-3-oxidophenyl}(propyl)amino]propane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10576140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

5-Bromo-PAPS: A Technical Guide to its Core Applications in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-PAPS, chemically known as 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive and water-soluble colorimetric reagent.[1] It belongs to the pyridylazo dye family and has gained significant traction in various laboratory research fields, including biochemistry, clinical diagnostics, and molecular biology. Its primary utility lies in its ability to form distinctly colored complexes with a variety of metal ions, making it an invaluable tool for their quantification. This technical guide provides an in-depth overview of 5-Bromo-PAPS, its primary applications, detailed experimental protocols, and the underlying chemical principles of its function.

Core Properties and Mechanism of Action

5-Bromo-PAPS is a derivative of 5-Bromo-PADAP and is notable for its high water solubility, a crucial characteristic for its application in aqueous biological samples. The fundamental principle behind its use is the formation of a chelate complex with divalent and trivalent metal ions. This interaction induces a significant shift in the compound's absorption spectrum, leading to a visible color change that can be quantified using spectrophotometry. For instance, in the presence of zinc ions at an alkaline pH, 5-Bromo-PAPS forms a stable red chelate complex.[1][2]

Primary Laboratory Research Applications

The versatility of 5-Bromo-PAPS allows for its application in several key research areas:

-

Quantitative Determination of Metal Ions: The most prominent application of 5-Bromo-PAPS is in the colorimetric determination of various metal ions, with a particularly high sensitivity for zinc.[3] Its utility extends to the quantification of copper, iron, nickel, and cobalt in biological samples such as serum and plasma.[1][2]

-

Enzyme-Linked Assays: 5-Bromo-PAPS is instrumental in assays that indirectly measure the activity of enzymes that produce or consume substrates that can interact with metal ions.

-

Nucleic Acid Amplification Detection: A significant and innovative application of 5-Bromo-PAPS is in the real-time or endpoint detection of nucleic acid amplification, particularly in Loop-Mediated Isothermal Amplification (LAMP) assays.[4][5] This is achieved by detecting the pyrophosphate (PPi) byproduct of the amplification reaction.

-

Hydrogen Peroxide Detection: The formation of a complex with titanium allows 5-Bromo-PAPS to be used for the spectrophotometric determination of hydrogen peroxide.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the use of 5-Bromo-PAPS in various applications.

| Property | Value | Source(s) |

| Chemical Name | 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol | [1] |

| Molecular Formula | C₁₇H₁₉BrN₄Na₂O₄S | General |

| Molecular Weight | 501.3 g/mol | General |

| CAS Number | 679787-08-7 | General |

| Application | Parameter | Value | Conditions | Source(s) |

| Zinc Determination | λmax (Zinc Complex) | 555 nm - 560 nm | Alkaline pH (e.g., pH 9.5-9.8) | [1][6] |

| Molar Absorptivity (ε) | ~130,000 L·mol⁻¹·cm⁻¹ | [3] | ||

| Linearity Range | Up to 400 µg/dL | [1][2][7] | ||

| Limit of Detection | 20 µg/dL | [2][7] | ||

| Pyrophosphate Detection (LAMP) | λmax (Free 5-Bromo-PAPS) | ~448 nm | In the presence of a metal ion (e.g., Zn²⁺) | [4][8] |

| λmax (Metal Complex) | ~560 nm | [4][8] | ||

| Limit of Detection (PPi) | 0.075 µmol/L | Enzymatic assay with Fe³⁺ | [5] |

Experimental Protocols

Colorimetric Determination of Zinc in Serum

This protocol is adapted from commercially available diagnostic kits.

a. Reagents:

-

R1 (Buffer/Chelator Reagent):

-

Bicarbonate buffer (pH 9.8)

-

Sodium Citrate

-

Dimethylglyoxime

-

Detergent

-

-

R2 (Color Reagent):

-

5-Bromo-PAPS solution (e.g., 0.02 mmol/L)

-

-

Zinc Standard:

-

A standard solution of known zinc concentration (e.g., 200 µg/dL).

-

-

Sample:

-

Serum or plasma.

-

b. Procedure:

-

Reaction Setup: Prepare three sets of tubes labeled "Blank," "Standard," and "Sample."

-

Reagent Addition:

-

To all tubes, add 1.0 mL of the combined R1 and R2 reagent mixture.

-

To the "Standard" tube, add 50 µL of the Zinc Standard.

-

To the "Sample" tube, add 50 µL of the serum or plasma sample.

-

To the "Blank" tube, add 50 µL of deionized water.

-

-

Incubation: Mix the contents of each tube thoroughly and incubate for 5 minutes at 37°C or 10 minutes at room temperature (25°C).[1][2]

-

Measurement: Measure the absorbance of the "Standard" and "Sample" at 560 nm using a spectrophotometer, zeroed against the "Blank."

-

Calculation: The zinc concentration in the sample is calculated using the following formula:

Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Colorimetric Detection of Pyrophosphate in Loop-Mediated Isothermal Amplification (LAMP)

This protocol describes the principle of using 5-Bromo-PAPS for visual detection of LAMP products.

a. Principle:

During the LAMP reaction, DNA polymerase incorporates dNTPs into the growing DNA strand, releasing pyrophosphate (PPi) as a byproduct. In the presence of a divalent metal ion such as Zn²⁺ or Mn²⁺, 5-Bromo-PAPS forms a colored complex. The newly formed PPi has a higher affinity for the metal ion and sequesters it from the 5-Bromo-PAPS complex. This results in a color change, indicating a positive amplification reaction.[4][8]

b. Reagents:

-

LAMP Master Mix (containing DNA polymerase, dNTPs, primers, and buffer)

-

5-Bromo-PAPS

-

Divalent metal salt (e.g., ZnSO₄ or MnCl₂)

-

DNA template

c. Procedure:

-

Reaction Setup: Prepare the LAMP reaction mixture containing the master mix, primers, and DNA template.

-

Addition of Detection Reagent: Add a pre-optimized concentration of the 5-Bromo-PAPS/metal ion solution to the LAMP reaction mixture. The initial color of the solution should be indicative of the 5-Bromo-PAPS-metal complex (e.g., magenta for the zinc complex).[4]

-

Amplification: Incubate the reaction mixture at the optimal temperature for the LAMP assay (typically 60-65°C) for the specified duration (e.g., 30-60 minutes).

-

Visual Detection: Observe the color of the reaction mixture. A color change (e.g., from magenta to yellow/orange) indicates the presence of pyrophosphate and therefore a positive amplification result.[4][8] No color change indicates a negative result.

-

(Optional) Spectrophotometric Analysis: The change in absorbance can be quantified by measuring the absorbance at the respective wavelengths for the free and complexed 5-Bromo-PAPS (e.g., 448 nm and 560 nm for the zinc-based system).[4][8]

Visualizations

Caption: Workflow for the colorimetric determination of zinc using 5-Bromo-PAPS.

Caption: Workflow for LAMP with colorimetric detection using 5-Bromo-PAPS.

References

- 1. sdi-fz.com [sdi-fz.com]

- 2. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 3. Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum. (1985) | R Homsher | 59 Citations [scispace.com]

- 4. Vivid COVID-19 LAMP is an ultrasensitive, quadruplexed test using LNA-modified primers and a zinc ion and 5-Br-PAPS colorimetric detection system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrophosphate detection method using 5-Br-PAPS to detect nucleic acid amplification - Application to LAMP method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US5221626A - Colorimetrically measuring method of zinc - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

fundamental chemical properties of 5-Bromo-PAPS for researchers

An in-depth exploration of the core chemical properties and applications of 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the fundamental chemical properties and applications of 5-Bromo-PAPS. This highly sensitive colorimetric reagent has become an invaluable tool in various scientific disciplines, particularly for the quantification of metal ions and the detection of enzymatic reactions.

Core Chemical Properties

5-Bromo-PAPS, with the chemical name 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a water-soluble pyridylazo dye. Its chemical structure, featuring a brominated pyridine ring, an azo group, and a substituted phenol, is responsible for its potent chromogenic and chelating properties.

| Property | Value | Reference |

| Chemical Name | 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol | |

| Molecular Formula | C₁₇H₁₉BrN₄Na₂O₄S | |

| Molecular Weight | 537.34 g/mol | |

| Appearance | Reddish-brown crystalline powder | |

| CAS Number | 158905-17-0 | |

| Solubility | Water soluble |

Stability: Information regarding the specific pH and thermal stability of 5-Bromo-PAPS solutions is not extensively detailed in the available literature. General practice suggests that solutions should be protected from light and stored at 2-8°C. For quantitative assays, fresh preparation of solutions is recommended to ensure accuracy.

Mechanism of Action and Applications

The primary application of 5-Bromo-PAPS lies in its ability to form stable, colored complexes with a variety of metal ions. This interaction forms the basis of numerous colorimetric assays for the quantification of these ions in biological and environmental samples.

Metal Ion Detection

Upon chelation with a metal ion, the electronic structure of 5-Bromo-PAPS is altered, leading to a significant shift in its maximum absorbance wavelength (λmax) and a visible color change. The intensity of the color produced is directly proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry.

| Metal Ion | λmax of Complex (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Color of Complex |

| Zn²⁺ | 552 | 1.33 x 10⁵ | Red |

| Cu²⁺ | Data not available | Data not available | Green |

| Fe²⁺/Fe³⁺ | Data not available | Data not available | Data not available |

| Ni²⁺ | Data not available | Data not available | Data not available |

| Co²⁺ | Data not available | Data not available | Data not available |

Pyrophosphate Detection

A significant application of 5-Bromo-PAPS is in the detection of pyrophosphate (PPi), a byproduct of many enzymatic reactions, including DNA and RNA synthesis. This assay is particularly useful for monitoring the progress of nucleic acid amplification techniques like LAMP (Loop-mediated isothermal amplification).

The mechanism involves a metal ion displacement reaction. In the presence of manganese ions (Mn²⁺), 5-Bromo-PAPS forms a colored complex. Pyrophosphate, having a higher affinity for Mn²⁺, sequesters the metal ions from the 5-Bromo-PAPS complex. This displacement results in a distinct color change, typically from red to yellow, providing a visual endpoint for the detection of pyrophosphate.[1][2]

Experimental Protocols

General Protocol for Metal Ion Quantification (Adapted for Zinc)

This protocol provides a general framework for the colorimetric determination of zinc using 5-Bromo-PAPS. It can be adapted for other metal ions, though optimization of pH and masking agents may be necessary.

Materials:

-

5-Bromo-PAPS solution (e.g., 0.1 mM in a suitable buffer)

-

Buffer solution (e.g., Tris-HCl, pH 7.5 - 9.5)

-

Standard solutions of the metal ion of interest

-

Sample containing the metal ion

-

Spectrophotometer

Procedure:

-

Prepare a series of standard solutions of the metal ion at known concentrations.

-

In a microplate or cuvette, mix a defined volume of the sample or standard with the 5-Bromo-PAPS solution and buffer.

-

Incubate the reaction mixture at a specified temperature for a set period to allow for color development.

-

Measure the absorbance of the solution at the λmax of the metal-5-Bromo-PAPS complex.

-

Construct a standard curve by plotting the absorbance values of the standards against their concentrations.

-

Determine the concentration of the metal ion in the sample by interpolating its absorbance value on the standard curve.

Protocol for Pyrophosphate Detection in Nucleic Acid Amplification

This protocol outlines the use of 5-Bromo-PAPS for the visual detection of pyrophosphate generated during a LAMP reaction.

Materials:

-

LAMP reaction mixture (containing DNA polymerase, primers, dNTPs, and template)

-

5-Bromo-PAPS solution

-

Manganese chloride (MnCl₂) solution

Procedure:

-

To the complete LAMP reaction mixture, add 5-Bromo-PAPS and MnCl₂ to final concentrations of approximately 75 µM and 100 µM, respectively. The initial color of the solution should be indicative of the 5-Bromo-PAPS-Mn²⁺ complex (e.g., red).

-

Perform the LAMP reaction at the optimal temperature for the polymerase.

-

Observe the color of the reaction mixture. A color change (e.g., to yellow) indicates the production of pyrophosphate and, therefore, successful amplification of the target nucleic acid.[3] No color change suggests the absence of amplification.

Visualizations

Logical Relationship of 5-Bromo-PAPS Metal Ion Detection

Caption: Metal ion detection workflow using 5-Bromo-PAPS.

Experimental Workflow for Pyrophosphate Detection in LAMP

References

An In-Depth Technical Guide to 5-Bromo-PAPS: Discovery, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol), a sensitive colorimetric reagent. It is intended for researchers, scientists, and drug development professionals, detailing its historical development, synthesis process, chemical properties, and analytical applications.

Discovery and Historical Development

5-Bromo-PAPS was developed in the early 1980s to address the limitations of existing metal chelating agents.[1] It was specifically engineered as a water-soluble derivative of 5-Br-PADAP (2-(5-Bromo-2-pyridylazo)-5-diethylaminophenol), which had poor aqueous solubility that limited its use in practical applications.[1] A significant breakthrough occurred in 1982 when Makino and colleagues introduced its use for determining serum zinc levels, creating a highly sensitive colorimetric method.[1][2] This innovation established 5-Bromo-PAPS as a versatile and valuable chromogenic reagent in analytical chemistry.[1]

Chemical and Physical Properties

5-Bromo-PAPS is a reddish-brown crystalline powder.[3] Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2-(5-Bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, disodium salt, dihydrate | [3][4] |

| Molecular Formula | C₁₇H₁₉BrN₄Na₂O₄S·2H₂O | [3][4] |

| Molecular Weight | 537.34 g/mol | [3][4] |

| CAS Number | 158905-17-0 (dihydrate), 679787-08-7 | [3][5] |

| Appearance | Reddish-brown crystalline powder | [3] |

| Solubility | Highly soluble in water, forming a clear, reddish-orange solution | [3][5] |

| Storage Conditions | 2-8 °C, protected from moisture and light | [3] |

| Stability | Stable for at least 12 months at 2-8°C | [3][6] |

Synthesis Process

The synthesis of 5-Bromo-PAPS is a multi-step process that involves the creation of a diazonium salt followed by a coupling reaction.[1]

Experimental Protocol: Synthesis of 5-Bromo-PAPS [1]

-

Diazotization: The synthesis begins with the diazotization of 5-bromo-2-aminopyridine. This is typically achieved by reacting the aminopyridine with a nitrite source (e.g., sodium nitrite) in an acidic medium to form the corresponding diazonium salt.

-

Coupling Reaction: The freshly prepared diazonium salt is then coupled with the coupling agent, 5-[N-propyl-N-(3-sulfopropyl)amino]phenol. This azo coupling reaction forms the crude 5-Bromo-PAPS molecule.

-

Purification: The final product is purified to remove unreacted starting materials and byproducts. Common purification methods include recrystallization or chromatography to yield the final product as a disodium salt dihydrate.

Mechanism of Action and Applications

5-Bromo-PAPS functions as a highly sensitive colorimetric reagent for a variety of metal ions, including zinc, copper, iron, nickel, and cobalt.[1][5][7]

Mechanism of Action

The core mechanism involves the formation of a stable coordination complex between the 5-Bromo-PAPS molecule and a metal ion.[1][5] The pyridylazo group, along with other electron-donating groups in the molecule, coordinates with the metal ion.[1] This interaction alters the electronic structure of the chromophore, causing a significant shift in the maximum light absorption wavelength (λmax) and a visible color change.[5][7] For instance, the uncomplexed solution is typically yellow, while the zinc chelate is red, with a maximum absorbance at 552 nm.[5][7]

Key Applications

-

Analytical Chemistry: Primarily used for the quantitative colorimetric determination of metal ions in biological and environmental samples.[5]

-

Clinical Diagnostics: Employed in assays to measure serum levels of essential trace metals like zinc and copper.[5]

-

Biochemistry: Serves as a reagent for detecting pyrophosphate, a byproduct of nucleic acid amplification processes like Loop-Mediated Isothermal Amplification (LAMP).[5][8]

Experimental Protocols: Zinc Determination Assay

The following is a generalized protocol for the quantitative determination of zinc in biological samples using 5-Bromo-PAPS.

Reagents and Materials:

-

Color Developer Solution (containing 5-Bromo-PAPS in a buffered alkaline solution)

-

Zinc Calibrator (standard solution of known zinc concentration)

-

Purified water (for blank)

-

Sample (e.g., serum, plasma, tissue extract)

-

Microplate and microplate reader

Experimental Workflow: [9]

-

Sample Preparation:

-

Serum/Plasma: Remove any insoluble materials by centrifugation. Note: EDTA-plasma cannot be used as EDTA interferes with the assay.

-

Tissue Samples: Homogenize the tissue in a 5% Trichloroacetic acid (TCA) solution, incubate at 4-8°C, and centrifuge to collect the supernatant. The sample pH should be adjusted to between 2.0 and 8.0.

-

-

Assay Procedure (Microplate):

-

Bring all reagents to room temperature.

-

To individual wells of a microplate, add 230 µL of the Color Developer Solution.

-

Add 12 µL of the appropriate sample (Blank, Zinc Calibrator, or prepared sample) to each well.

-

Mix gently and incubate at room temperature for 5 minutes.

-

-

Data Acquisition:

-

Measure the optical density (absorbance) at 560 nm (main wavelength) and 700 nm (sub-wavelength for background correction).

-

-

Calculation:

-

The zinc concentration in the sample is calculated by comparing its absorbance to that of the Zinc Calibrator.

-

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of 5-Bromo-PAPS.

| Parameter | Value | Metal Ion | Conditions | Reference |

| Maximum Absorbance (λmax) | 552 nm | Zinc (Zn²⁺) | pH 7.5 - 9.5 | [2][5] |

| Molar Absorptivity (ε) | 1.33 x 10⁵ L·mol⁻¹·cm⁻¹ | Zinc (Zn²⁺) | pH 7.5 - 9.5 | [2] |

| Recommended Reagent Concentration | 10 to 500 µM in reaction solution | General | - | [10] |

| Pyrophosphate Detection Limit | 0.075 µmol/L | Iron (Fe³⁺) | Enzymatic assay | [8] |

References

- 1. Buy 5-BROMO-PAPS (EVT-1489433) | 158905-17-0 [evitachem.com]

- 2. Metal Indicator 5-Br-PAPS | CAS 81608-06-2(free acid) Dojindo [dojindo.com]

- 3. 5-Br-PAPS - Innovative Enzymes [innovativeenzymes.com]

- 4. scbt.com [scbt.com]

- 5. Buy 5-Bromo-PAPS | 679787-08-7 [smolecule.com]

- 6. 5-Br-PAPS [sorachim.com]

- 7. 5-Bromo-PAPS | 679787-08-7 | Benchchem [benchchem.com]

- 8. Pyrophosphate detection method using 5-Br-PAPS to detect nucleic acid amplification - Application to LAMP method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. kamiyabiomedical.com [kamiyabiomedical.com]

- 10. US20090017545A1 - Method of Determining Metal by Colorimetry and Determination Reagent - Google Patents [patents.google.com]

5-Bromo-PAPS CAS number and molecular weight information

This technical guide provides comprehensive information on 5-Bromo-PAPS, a chromogenic agent widely utilized by researchers, scientists, and drug development professionals for the quantitative analysis of various metal ions.

Core Compound Information

5-Bromo-PAPS, with the full chemical name 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a highly sensitive and water-soluble pyridylazo dye. It is primarily recognized for its ability to form stable, colored complexes with a range of divalent metal ions, making it an invaluable tool in spectrophotometric analysis. The compound exists in both anhydrous and dihydrate forms, which is important to consider for accurate preparation of standard solutions.

Physicochemical Data

For clarity and ease of comparison, the key quantitative data for both the anhydrous and dihydrate forms of 5-Bromo-PAPS are summarized below.

| Property | 5-Bromo-PAPS (Anhydrous) | 5-Bromo-PAPS (Dihydrate) |

| CAS Number | 158905-17-0 (commonly used) | 679787-08-7 (frequently cited) |

| Molecular Formula | C₁₇H₁₉BrN₄Na₂O₄S | C₁₇H₁₉BrN₄Na₂O₄S·2H₂O[1] |

| Molecular Weight | 501.30 g/mol [2] | 537.34 g/mol [1] |

| Appearance | Reddish-brown crystalline powder | Reddish-brown crystalline powder |

| Solubility | Water soluble | Water soluble |

Note on CAS Numbers: There is some inconsistency in the assignment of CAS numbers in the literature and by suppliers. Researchers should verify the specific form of 5-Bromo-PAPS they are using.

Applications in Analyte Quantification

The primary application of 5-Bromo-PAPS is in the colorimetric determination of metal ions and other analytes. The underlying principle involves a chelation reaction where 5-Bromo-PAPS forms a colored complex with the target analyte. The intensity of the color, measured as absorbance at a specific wavelength, is directly proportional to the concentration of the analyte in the sample.

Zinc Determination

The most well-documented application of 5-Bromo-PAPS is for the quantification of zinc. This method is noted for its high sensitivity and is suitable for various biological samples.

This protocol is adapted from commercially available zinc assay kits that utilize the 5-Bromo-PAPS method.

1. Reagent Preparation:

-

Working Reagent: Prepare a working solution by mixing a buffer solution (R-1) and a chelate color solution (R-2) containing 5-Bromo-PAPS. The exact concentrations and volumes will depend on the specific kit manufacturer's instructions. A typical ratio might be 230 µL of R-1 to 5 µL of R-2 per sample.

-

Standard Solution: A zinc standard of a known concentration (e.g., 200 µg/dL) is required for calibration.

-

Blank: Use distilled water as a blank.

2. Sample Preparation:

-

Serum/Plasma: Remove any insoluble materials by centrifugation or filtration. Note that EDTA-plasma is not suitable for this assay.

-

Urine/Biological Fluids: Acidify the sample by adding 6M HCl to adjust the pH to 2.0-3.0. Centrifuge to remove any precipitate and use the supernatant for the assay.

-

Tissue Homogenates: Precipitate proteins by adding 5% trichloroacetic acid (TCA). After incubation and centrifugation, the supernatant can be used. The sample pH should be between 2 and 8.

3. Assay Procedure:

-

Pipette 12 µL of the blank, standard, or sample into individual wells of a 96-well microplate.

-

Add 230 µL of the prepared Working Reagent to each well.

-

Incubate the plate at room temperature for 5 minutes.

-

Measure the absorbance at 560 nm using a microplate reader. A reference wavelength of 700 nm can also be used.

4. Calculation:

-

Calculate the change in absorbance (ΔOD) for the standard and the sample by subtracting the absorbance of the blank.

-

The concentration of zinc in the sample can be calculated using the following formula: Zinc Concentration (µg/dL) = (ΔOD_Sample / ΔOD_Standard) x Concentration_Standard

Caption: Workflow for the colorimetric determination of zinc using 5-Bromo-PAPS.

Determination of Other Metal Ions

5-Bromo-PAPS is also reported to be a suitable reagent for the quantification of other metal ions, including copper, iron, cobalt, and nickel. However, detailed, standardized protocols for these applications are less commonly available in the public domain compared to the zinc assay. The general principle of complex formation and spectrophotometric measurement remains the same, but the optimal pH, wavelength of maximum absorbance, and potential interfering ions may vary for each metal. For the simultaneous determination of cobalt and nickel, a related compound, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), has been used in derivative spectrophotometric methods.

Pyrophosphate Assay

5-Bromo-PAPS can be used in an indirect method for the determination of pyrophosphate (PPi). This assay is based on the strong chelation of a metal ion by PPi. In the presence of PPi, the metal ion is sequestered and unavailable to react with 5-Bromo-PAPS, leading to a decrease in the colorimetric signal. This method can be applied to measure the activity of enzymes that produce pyrophosphate, such as in polymerase chain reactions (PCR). Detailed, standardized protocols for this specific application are not widely published.

Chemical Synthesis

-

Diazotization: The synthesis begins with the diazotization of 5-bromo-2-aminopyridine. This reaction, typically carried out in an acidic medium at low temperatures, converts the primary amino group into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is then coupled with 5-[N-propyl-N-(3-sulfopropyl)amino]phenol. This electrophilic substitution reaction forms the azo bond (-N=N-) that links the two aromatic rings, creating the 5-Bromo-PAPS molecule.

-

Purification: The final product is purified, often through recrystallization or chromatography, to yield the disodium salt, which may be in its anhydrous or dihydrate form.

Signaling Pathways and Logical Relationships

The primary role of 5-Bromo-PAPS is as an analytical reagent for the quantification of metal ions and other molecules. It is not known to be involved in or modulate biological signaling pathways directly. Its utility in biological and clinical research stems from its ability to accurately measure the concentration of biologically important metal ions.

The fundamental logical relationship in the application of 5-Bromo-PAPS is the chelation reaction with a metal ion, leading to a measurable color change.

Caption: Chelation reaction of 5-Bromo-PAPS with a divalent metal ion.

References

Preliminary Investigation of 5-Bromo-PAPS for Novel Analyte Detection: A Technical Guide

This technical guide provides an in-depth overview of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol), a highly sensitive colorimetric reagent, and its application in the detection of various analytes.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and analytical sciences who are interested in leveraging this versatile compound for novel analyte quantification.

Introduction to 5-Bromo-PAPS

5-Bromo-PAPS is a water-soluble pyridylazo dye that functions as a sensitive chromogenic reagent.[2][3] It is a derivative of 5-Bromo-PADAP and is primarily utilized for the colorimetric determination of a range of metal ions.[2][4] The fundamental principle of its action lies in its ability to form stable, colored coordination complexes with metal ions, leading to a measurable change in the solution's absorbance.[1][3] This property makes it a valuable tool in various analytical and biochemical applications, including the quantification of metal ions in biological and environmental samples.[1][2]

Principle of Analyte Detection

The detection mechanism of 5-Bromo-PAPS is based on the formation of a chelate complex with the target analyte, typically a divalent metal ion. This complexation event alters the electronic structure of the 5-Bromo-PAPS molecule, resulting in a shift in its maximum absorbance wavelength (λmax) to a longer wavelength, which is perceived as a distinct color change.[3] For instance, a solution of 5-Bromo-PAPS is typically yellow, while its complex with zinc is red.[3] By measuring the absorbance of the solution at the λmax of the complex, the concentration of the analyte can be accurately determined using spectrophotometry.[1]

Applications in Analyte Detection

5-Bromo-PAPS has demonstrated utility in the detection of a variety of analytes:

-

Metal Ions: It is most prominently used for the detection of zinc.[1][4] Additionally, it can be employed to quantify other metal ions such as copper (Cu²⁺), iron (Fe²⁺), nickel (Ni²⁺), cobalt (Co²⁺), platinum (Pt²⁺), ruthenium (Ru²⁺), and rhodium (Rh²⁺).[3][4]

-

Inorganic Pyrophosphate (PPi): 5-Bromo-PAPS can be used for the indirect detection of pyrophosphate, a byproduct of nucleic acid amplification.[5] This method involves a coupled enzymatic reaction where PPi is used to generate hydrogen peroxide, which then oxidizes Fe(II) to Fe(III). 5-Bromo-PAPS subsequently forms a colored complex with the resulting Fe(III).[5]

-

Hydrogen Peroxide: A 5-Bromo-PAPS-Titanium complex can be utilized for the detection of hydrogen peroxide.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of 5-Bromo-PAPS for the detection of various analytes.

| Analyte | λmax of Complex | Molar Absorptivity (ε) | Detection Limit | Notes |

| Zinc (Zn²⁺) | 552 nm[1][4] | 1.33 x 10⁵ M⁻¹cm⁻¹[4] | Not Specified | Forms a red chelate at pH 7.5-9.5.[1][4] |

| Pyrophosphate (PPi) | Not Specified | Not Specified | 0.075 µmol/L[5] | Indirect detection via Fe(III) complexation.[5] |

| Chromium (Cr³⁺/Cr⁶⁺) | 580 nm | 2.64 x 10⁴ M⁻¹cm⁻¹[6] | Not Specified | Using the related compound 5-Br-PADAP.[6] |

Experimental Protocols

General Protocol for Metal Ion Detection

This protocol outlines the general steps for the colorimetric determination of a metal ion using 5-Bromo-PAPS.

-

Reagent Preparation:

-

Prepare a stock solution of 5-Bromo-PAPS in deionized water. The concentration will depend on the specific application and the expected analyte concentration.

-

Prepare a buffer solution to maintain the optimal pH for complex formation (e.g., pH 7.5-9.5 for zinc detection).[1][4]

-

Prepare standard solutions of the target metal ion of known concentrations.

-

-

Assay Procedure:

-

To a series of test tubes or wells of a microplate, add a fixed volume of the sample or standard solution.

-

Add the buffer solution to each tube/well.

-

Add the 5-Bromo-PAPS solution to initiate the color-forming reaction.

-

Incubate the mixture for a sufficient time to allow for complete complex formation.

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the predetermined λmax of the metal-5-Bromo-PAPS complex using a spectrophotometer or microplate reader.

-

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance values of the standard solutions against their known concentrations.

-

Determine the concentration of the metal ion in the unknown samples by interpolating their absorbance values on the standard curve.

-

Protocol for Indirect Detection of Pyrophosphate

This protocol is based on the method described for detecting pyrophosphate as a byproduct of nucleic acid amplification.[5]

-

Reagent Preparation:

-

Reagent 1: A solution containing Fe(II) ions.

-

Reagent 2: A solution containing 5-Bromo-PAPS and enzymes to catalyze the conversion of pyrophosphate to hydrogen peroxide.

-

-

Assay Procedure:

-

To the sample containing pyrophosphate (e.g., from a LAMP reaction), add Reagent 1.

-

Incubate to allow for the enzymatic reactions to produce hydrogen peroxide, which then oxidizes Fe(II) to Fe(III).

-

Add Reagent 2 to the mixture. The 5-Bromo-PAPS will form a colored complex with the generated Fe(III).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of the resulting solution at the λmax of the Fe(III)-5-Bromo-PAPS complex.

-

The concentration of pyrophosphate is proportional to the measured absorbance.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for metal ion detection.

Caption: 5-Bromo-PAPS metal ion complexation.

References

- 1. Buy 5-Bromo-PAPS | 679787-08-7 [smolecule.com]

- 2. Buy 5-BROMO-PAPS (EVT-1489433) | 158905-17-0 [evitachem.com]

- 3. 5-Bromo-PAPS | 679787-08-7 | Benchchem [benchchem.com]

- 4. Metal Indicator 5-Br-PAPS | CAS 81608-06-2(free acid) Dojindo [dojindo.com]

- 5. Pyrophosphate detection method using 5-Br-PAPS to detect nucleic acid amplification - Application to LAMP method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol as a photometric reagent for the spectrophotometric determination of chromium(III) and/or chromium(VI) and its application to the sequential determination of chromium(III) and chromium(VI) in mixtures - Analyst (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromo-PAPS as a Zinc Indicator in Biological Systems

This technical guide provides a comprehensive overview of 5-Bromo-PAPS, a sensitive colorimetric indicator for the detection and quantification of zinc in biological systems. The guide details the indicator's mechanism of action, key quantitative data, experimental protocols, and its applications.

Introduction to 5-Bromo-PAPS

5-Bromo-PAPS, with the full chemical name 2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol, is a water-soluble pyridylazo dye that has gained prominence as a highly sensitive chromogenic reagent for zinc determination.[1] Its water solubility makes it particularly suitable for use in aqueous biological samples.[2]

Mechanism of Action

5-Bromo-PAPS functions as a metallochromic indicator. In the presence of zinc ions (Zn²⁺) at an alkaline pH (typically between 7.5 and 9.8), the 5-Bromo-PAPS molecule forms a stable, deeply colored red chelate complex.[1][7] This complex formation is driven by the coordination of the zinc ion with the azo group and other electron-donating groups within the 5-Bromo-PAPS structure. This interaction alters the electronic configuration of the chromophore, leading to a significant shift in its light absorption properties. The intensity of the resulting red color is directly proportional to the concentration of zinc in the sample and can be quantified spectrophotometrically.[7]

Below is a diagram illustrating the principle of the colorimetric assay.

Quantitative Data

| Parameter | Value | Reference(s) |

| Chemical Formula | C₁₇H₁₉BrN₄Na₂O₄S·2H₂O | [1] |

| Molecular Weight | 537.34 g/mol | [1] |

| Optimal pH Range | 7.5 - 9.8 | [1][7] |

| Absorbance Maximum (λmax) of Zn²⁺ Complex | 552 - 560 nm | [1] |

| Molar Absorptivity (ε) of Zn²⁺ Complex | ~130,000 L·mol⁻¹·cm⁻¹ | [2] |

| Assay Range | 4 - 2000 µg/dL | [7] |

| Lower Detection Limit | ~4 µg/dL | [7] |

Selectivity and Interference

While 5-Bromo-PAPS is highly sensitive to zinc, it can also form complexes with other divalent metal ions, which can interfere with accurate zinc quantification.[1] The most common interfering ions in biological samples are iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺). To enhance the selectivity of the assay for zinc, masking agents are typically included in the reagent formulation.

| Interfering Ion | Masking Agent | Typical Concentration | Reference(s) |

| Iron (Fe²⁺/Fe³⁺) | Sodium Citrate | 1.0 - 8.0% | [8] |

| Copper (Cu²⁺) | Salicylaldoxime | 0.005 - 0.5% | [8] |

| Various Metals | EDTA | (Note: EDTA strongly interferes and should be avoided in sample preparation) | [6][7] |

Experimental Protocols

The following sections provide detailed methodologies for the use of 5-Bromo-PAPS in determining zinc concentrations in biological samples.

Preparation of Reagents (Non-Kit Based)

This protocol is adapted from publicly available information and provides a foundation for creating a custom zinc assay.

Reagent 1: Alkaline Buffer

-

Composition: 200 mmol/L Bicarbonate buffer, pH 9.8

-

Preparation: Dissolve the appropriate amount of sodium bicarbonate in distilled water, adjust the pH to 9.8 with NaOH, and bring to the final volume.

Reagent 2: 5-Bromo-PAPS Stock Solution

-

Composition: 0.02 mmol/L 5-Bromo-PAPS

-

Preparation: Dissolve the appropriate amount of 5-Bromo-PAPS powder in the alkaline buffer.

Reagent 3: Masking Agent Solution

-

Composition: 170 mmol/L Sodium Citrate, 4 mmol/L Dimethylglyoxime in alkaline buffer.

-

Preparation: Dissolve sodium citrate and dimethylglyoxime in the alkaline buffer.

Working Reagent:

-

Mix the above reagents in a defined ratio. For example, a formulation could consist of a majority of the masking agent solution mixed with a smaller volume of the 5-Bromo-PAPS stock solution.[7]

General Assay Protocol for Serum/Plasma

This protocol is a generalized procedure based on common commercial assay kits.

-

Sample Preparation: Prepare serum or plasma samples. Ensure samples are not hemolyzed. Avoid using EDTA as an anticoagulant.[6][7]

-

Assay Setup: In a microplate or cuvettes, prepare a blank (distilled water), a zinc standard of known concentration, and the biological samples.

-

Reagent Addition: Add the 5-Bromo-PAPS working reagent to each well or cuvette.

-

Sample Addition: Add a small volume of the blank, standard, or sample to the corresponding wells/cuvettes.

-

Incubation: Mix gently and incubate at room temperature (e.g., 25°C) for 5-10 minutes or at 37°C for 5 minutes.[3][7]

-

Measurement: Measure the absorbance at approximately 560 nm using a spectrophotometer or microplate reader.

-

Calculation: Subtract the absorbance of the blank from the absorbance of the standards and samples. Calculate the zinc concentration in the samples based on the absorbance of the known standard.

Protocol for Cell Lysates and Tissue Extracts

-

Homogenization: Homogenize cell pellets or tissue samples in a suitable buffer.

-

Acidification (Optional): To release protein-bound zinc, add a small amount of 6M HCl to adjust the pH to 2.0-3.0.[6]

-

Centrifugation: Centrifuge the homogenate to remove insoluble debris (e.g., 6,000 rpm for 15 minutes).[6]

-

Assay: Use the resulting supernatant as the sample in the general assay protocol described above.

Application in Biological Systems and Signaling Pathways

The primary and well-established application of 5-Bromo-PAPS is the quantification of total or extracellular zinc in biological fluids. Its use for monitoring dynamic changes in intracellular zinc, particularly in the context of cell signaling, is not well-documented in the available literature.

However, zinc is a known modulator of various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway. Zinc can influence the activity of kinases and phosphatases that are central to this cascade. Conceptually, a zinc indicator could be used to investigate the role of zinc fluxes in the activation or modulation of the MAPK pathway upon stimulation by growth factors or stress.

The following diagram illustrates a conceptual model of where a zinc indicator could be employed in the MAPK/ERK pathway. It is important to emphasize that this represents a potential application and is not based on published studies specifically using 5-Bromo-PAPS for this purpose.

Conclusion

5-Bromo-PAPS is a robust and highly sensitive colorimetric indicator for the quantification of zinc in a wide range of biological samples. Its water solubility and the simplicity of the assay make it a valuable tool for researchers in various fields. While its application has been predominantly in the measurement of static zinc levels, its high sensitivity suggests potential for adaptation to other experimental contexts. Future work may explore its utility in monitoring zinc dynamics in cellular processes, provided that challenges related to intracellular delivery and calibration can be addressed. The lack of a published dissociation constant remains a key area for further investigation to fully characterize its binding properties.

References

- 1. Metal Indicator 5-Br-PAPS | CAS 81608-06-2(free acid) Dojindo [dojindo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Zinc /Zn assay kit: For Cell lysate, Plasma, Serum, Urine, Tissue and plant extract. 5-Br-PAPS method. Easy to use colorimetric assay kit [JaICA's OXIDATIVE STRESS MARKERS FOR TRACE ELEMENTS METABOLISM] [jaica.com]

- 4. adipogen.com [adipogen.com]

- 5. sdi-fz.com [sdi-fz.com]

- 6. kamiyabiomedical.com [kamiyabiomedical.com]

- 7. sorachim.com [sorachim.com]

- 8. US5221626A - Colorimetrically measuring method of zinc - Google Patents [patents.google.com]

5-Bromo-PAPS: A Technical Guide to Water Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the water solubility and solvent compatibility of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol). This document includes quantitative solubility data, detailed experimental protocols, and visualizations of key processes to support its application in research and development.

Core Properties of 5-Bromo-PAPS

5-Bromo-PAPS is a highly sensitive and water-soluble chromogenic reagent, primarily utilized in the spectrophotometric determination of various metal ions, most notably zinc. Its enhanced water solubility, a key feature for its utility in aqueous biological and environmental samples, is conferred by the presence of a sulfonate group in its molecular structure. This property allows for direct assays in aqueous solutions without the need for organic solvents.

Quantitative Solubility Data

| Solvent | Solubility | Appearance in Solution |

| Water | 50 g / 100 mL | Clear, reddish-orange[1] |

| DMSO | Data not readily available | To be determined experimentally |

| Ethanol | Data not readily available | To be determined experimentally |

Experimental Protocols

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

For solvents where solubility data is not available, the following "shake-flask" method is recommended as a standard protocol to determine the thermodynamic solubility of 5-Bromo-PAPS.

Objective: To determine the saturation concentration of 5-Bromo-PAPS in a specific solvent at a controlled temperature.

Materials:

-

5-Bromo-PAPS, solid

-

Solvent of interest (e.g., DMSO, ethanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Analytical balance

-

Spectrophotometer

-

Centrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid 5-Bromo-PAPS to a glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of the solvent of interest to the vial.

-

Securely cap the vial and place it in an orbital shaker within a temperature-controlled incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A 24-hour incubation is generally recommended.

-

After incubation, allow the vials to stand undisturbed for at least one hour to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample of the supernatant. To remove any remaining solid particles, either centrifuge the sample at a high speed (e.g., 10,000 x g for 10 minutes) or filter it through a 0.22 µm syringe filter.

-

Prepare a series of dilutions of the clear supernatant with the same solvent.

-

Measure the absorbance of the dilutions using a spectrophotometer at the λmax of 5-Bromo-PAPS in that solvent.

-

Prepare a standard curve of 5-Bromo-PAPS of known concentrations in the same solvent and measure their absorbances.

-

Calculate the concentration of 5-Bromo-PAPS in the saturated supernatant by comparing its absorbance to the standard curve. This concentration represents the solubility.

Protocol for Spectrophotometric Determination of Zinc using 5-Bromo-PAPS

This protocol is adapted from the highly sensitive colorimetric method for serum zinc determination.

Objective: To quantify the concentration of zinc in an aqueous sample using 5-Bromo-PAPS.

Materials:

-

5-Bromo-PAPS solution (e.g., 0.05 mmol/L in a suitable buffer)

-

Borate buffer (pH 9.5)

-

Zinc standard solutions of known concentrations

-

Sample containing an unknown concentration of zinc

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Reagent Preparation: Prepare a coloring reagent solution containing 5-Bromo-PAPS in a borate buffer at pH 9.5. Other components, such as masking agents for interfering ions (e.g., sodium citrate for iron), may be included depending on the sample matrix.

-

Sample Preparation: Prepare the unknown sample. For biological samples like serum, deproteinization may be necessary.

-

Reaction: In a cuvette, mix a specific volume of the sample (or standard) with a larger volume of the 5-Bromo-PAPS coloring reagent solution. A typical ratio is 1 part sample to 60 parts reagent.

-

Incubation: Allow the reaction to proceed at room temperature for a defined period, typically 5 to 10 minutes, for the color to develop fully.

-

Measurement: Measure the absorbance of the solution at 552-560 nm against a reagent blank (a solution containing the coloring reagent but no zinc).

-

Quantification: Create a calibration curve by plotting the absorbance of the zinc standard solutions against their known concentrations. Determine the zinc concentration in the unknown sample by interpolating its absorbance on the calibration curve.

Visualizations

The following diagrams illustrate the key chemical interaction and a general experimental workflow involving 5-Bromo-PAPS.

References

Application Notes: Colorimetric Detection of Copper Ions Using 5-Bromo-PAPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective detection of copper ions (Cu²⁺) is crucial in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis. Copper is an essential trace element but can be toxic at elevated concentrations. 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) is a water-soluble, highly sensitive chromogenic reagent that forms a stable, colored complex with several metal ions.[1] This application note provides a detailed protocol for the colorimetric determination of Cu²⁺ in aqueous samples using 5-Bromo-PAPS.

Principle of the Method

The assay is based on the formation of a stable colored complex between 5-Bromo-PAPS and copper ions in a buffered aqueous solution. The resulting change in absorbance is directly proportional to the concentration of copper ions in the sample. The absorbance of the complex is measured spectrophotometrically at its maximum absorption wavelength (λmax).

Caption: Signaling pathway of copper ion detection using 5-Bromo-PAPS.

Materials and Reagents

-

5-Bromo-PAPS reagent

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or a certified copper standard solution

-

Buffer solution (e.g., Tris-HCl, pH 8.0)

-

Deionized water

-

Spectrophotometer (UV-Vis)

-

Micropipettes and tips

-

Volumetric flasks and other standard laboratory glassware

-

96-well microplates (optional, for high-throughput analysis)

Experimental Protocols

Preparation of Reagents

-

5-Bromo-PAPS Stock Solution (1 mM): Dissolve an appropriate amount of 5-Bromo-PAPS in deionized water to obtain a final concentration of 1 mM. Store in a dark bottle at 4°C.

-

Copper Standard Stock Solution (10 mM): Dissolve an accurately weighed amount of CuSO₄·5H₂O in deionized water to prepare a 10 mM stock solution.

-

Working Copper Standards: Prepare a series of working standards by diluting the copper standard stock solution with deionized water to the desired concentrations (e.g., 0-100 µM).

-

Buffer Solution (0.1 M, pH 8.0): Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 8.0 using HCl or NaOH.

Determination of Optimal Wavelength (λmax)

-

To a microcuvette or well of a microplate, add a known concentration of copper standard (e.g., 50 µM).

-

Add the 5-Bromo-PAPS solution.

-

Add the buffer solution to maintain the pH.

-

Incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Scan the absorbance spectrum of the resulting colored solution from 400 nm to 700 nm using a spectrophotometer.

-

The wavelength at which the maximum absorbance is observed is the λmax for the Cu²⁺-5-Bromo-PAPS complex.

Assay Protocol for Copper Ion Detection

-

Pipette a specific volume of the sample or copper standard into a cuvette or microplate well.

-

Add the buffer solution.

-

Add the 5-Bromo-PAPS solution to initiate the colorimetric reaction.

-

Mix gently and incubate at room temperature for a defined period (e.g., 10 minutes) to allow for complete complex formation.

-

Measure the absorbance at the predetermined λmax.

-

Use a reagent blank (containing all components except the copper standard/sample) to zero the spectrophotometer.

Caption: Experimental workflow for copper ion detection.

Data Presentation and Analysis

Calibration Curve

A calibration curve is constructed by plotting the absorbance values of the working copper standards against their corresponding concentrations. The relationship should be linear within a certain range.

Analytical Performance Characteristics

The following table summarizes the key analytical parameters that should be determined when validating this assay in a specific laboratory setting.

| Parameter | Description | Typical Expected Value |

| λmax | Wavelength of maximum absorbance of the Cu²⁺-5-Bromo-PAPS complex. | ~550-580 nm |

| Linear Range | The concentration range over which the absorbance is directly proportional to the copper ion concentration. | To be determined experimentally. |

| Limit of Detection (LOD) | The lowest concentration of copper ions that can be reliably detected. | To be determined experimentally (e.g., 3 x standard deviation of the blank / slope of the calibration curve). |

| Limit of Quantification (LOQ) | The lowest concentration of copper ions that can be quantitatively measured with acceptable precision and accuracy. | To be determined experimentally (e.g., 10 x standard deviation of the blank / slope of the calibration curve). |

| Molar Absorptivity (ε) | A measure of how strongly the Cu²⁺-5-Bromo-PAPS complex absorbs light at a particular wavelength. | To be determined from the slope of the calibration curve (in L·mol⁻¹·cm⁻¹). |

| Selectivity | The ability of the method to determine copper ions in the presence of other potentially interfering ions. | To be evaluated by testing the response to other metal ions (e.g., Zn²⁺, Fe²⁺, Ni²⁺, Co²⁺).[1] |

| Precision | The closeness of agreement between independent test results obtained under stipulated conditions (intra-assay and inter-assay variability). | To be expressed as the relative standard deviation (%RSD). |

| Accuracy | The closeness of the agreement between the measured value and a true or accepted reference value. | To be determined by spike and recovery studies in the sample matrix. |

Interference Studies

The selectivity of the 5-Bromo-PAPS reagent for copper ions should be assessed in the presence of other common metal ions. While 5-Bromo-PAPS is known to react with other metal ions such as Zn(II), Fe(II), Ni(II), and Co(II), the use of masking agents or adjustment of pH can improve selectivity for copper.[1] For instance, in the determination of zinc, 2-mercaptobenzothiazole or dithiocarboxysarcosine can be used to mask copper ions.[1] For a copper-specific assay, the potential interference from these ions should be systematically evaluated.

Conclusion

The use of 5-Bromo-PAPS provides a simple, rapid, and sensitive method for the colorimetric detection of copper ions. The detailed protocols and validation parameters outlined in this application note will enable researchers, scientists, and drug development professionals to effectively implement and validate this assay for their specific applications. Proper validation of the method in the laboratory, including the determination of the analytical performance characteristics, is essential for obtaining accurate and reliable results.

References

Measuring Serum Zinc: A Detailed Guide Using the 5-Bromo-PAPS Method

Application Note

This document provides a comprehensive, step-by-step guide for the quantitative determination of zinc in serum samples using the 5-Bromo-PAPS colorimetric method. This method is suitable for researchers, scientists, and drug development professionals who require a reliable and sensitive assay for zinc measurement. The protocol is designed to be adaptable for use with standard laboratory equipment.

Introduction

Zinc is an essential trace element crucial for numerous physiological processes, including enzymatic activity, immune function, and protein synthesis. Accurate measurement of serum zinc levels is vital for diagnosing and monitoring various health conditions. The 5-Bromo-PAPS method offers a sensitive and straightforward approach for this purpose.

Principle of the Method

The assay is based on the reaction of zinc ions with the chromogenic agent 2-(5-bromo-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (5-Bromo-PAPS) in an alkaline buffer. This reaction forms a stable, colored chelate complex. The intensity of the color, which is directly proportional to the zinc concentration in the sample, is measured spectrophotometrically at approximately 560 nm.[1][2][3]

Materials and Reagents

-

5-Bromo-PAPS reagent

-

Zinc standards (e.g., 100 µg/dL and 200 µg/dL)

-

Deionized water

-

Micropipettes and tips

-

Spectrophotometer or microplate reader capable of measuring absorbance at 560 nm

-

Test tubes or microplates

-

Trace element-free sample collection tubes[1]

Experimental Protocols

Reagent Preparation

-

Color Reagent: Prepare a working solution containing 5-Bromo-PAPS, bicarbonate buffer, sodium citrate, and dimethylglyoxime. The precise concentrations can be optimized, but a typical formulation includes 0.02-0.03 mmol/L 5-Br-PAPS in a bicarbonate buffer (pH 9.8).[1][3] Commercial kits often provide a ready-to-use reagent.

-

Zinc Standards: Prepare a series of zinc standards by diluting a stock solution with deionized water to cover the expected physiological range of serum zinc.

-

Blank: Use deionized water as the blank.

Sample Preparation

-

Serum Collection: Collect whole blood in trace element-free tubes.

-

Clotting and Centrifugation: Allow the blood to clot at room temperature. Centrifuge at 3000 rpm for 10-15 minutes to separate the serum.[1]

-

Serum Separation: Carefully aspirate the serum and transfer it to a clean, trace element-free tube. Avoid hemolysis, as it can affect the results.[1]

-

Sample Stability: Serum samples are stable for up to 7 days when stored at 2-8°C.[1]

-

Deproteinization (if necessary): While many modern 5-Bromo-PAPS methods are direct assays that do not require deproteinization, for samples with high protein or lipid content, a deproteinization step with trichloroacetic acid (TCA) may be necessary.[2][4]

Assay Procedure

-

Pipetting: Pipette the blank, standards, and serum samples into appropriately labeled test tubes or microplate wells. A typical sample volume is 12-50 µL.[2][5]

-

Reagent Addition: Add the color reagent to each tube or well. A common sample-to-reagent ratio is 1:20.[5]

-

Incubation: Mix the contents thoroughly and incubate at room temperature (20-25°C) for 5-10 minutes or at 37°C for 5 minutes.[1][2][5] The color is typically stable for at least 30 minutes.[1]

-

Absorbance Measurement: Measure the absorbance of the blank, standards, and samples at 560 nm using a spectrophotometer or microplate reader.[1][2] Some protocols recommend a secondary wavelength of 700 nm for background correction.[2]

Data Analysis

-

Blank Correction: Subtract the absorbance of the blank from the absorbance readings of the standards and samples.

-

Standard Curve: Plot a standard curve of the blank-corrected absorbance values of the zinc standards against their known concentrations.

-

Concentration Calculation: Determine the zinc concentration in the serum samples by interpolating their absorbance values on the standard curve. The concentration can be calculated using the following formula:

Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard[5]

Data Presentation

| Parameter | Value | Reference |

| Molar Absorptivity | 130,000 L mol⁻¹ cm⁻¹ | [6][7][8] |

| Wavelength (λmax) | 552-560 nm | [1][9] |

| pH | 9.8 | [1][3] |

| Linearity | Up to 400 µg/dL (61.2 µmol/L) | [1][5] |

| Within-run CV | < 4% | [6][7] |

| Between-run CV | < 5% | [6][7] |

| Serum Reference Range (Male) | 72.6 - 127 µg/dL (11.1 - 19.5 µmol/L) | [3] |

| Serum Reference Range (Female) | 70.6 - 114 µg/dL (10.7 - 17.5 µmol/L) | [3] |

Visualizations

Caption: Experimental workflow for serum zinc measurement.

Caption: Principle of the 5-Bromo-PAPS zinc assay.

Troubleshooting

-

High background absorbance: This may be due to contamination of glassware or reagents with zinc. Ensure all materials are trace element-free.

-

Low sensitivity: Check the integrity of the 5-Bromo-PAPS reagent and the accuracy of the spectrophotometer.

-

Inconsistent results: Ensure accurate pipetting and consistent incubation times and temperatures. Hemolysis of samples can also lead to variability.

Conclusion

The 5-Bromo-PAPS method provides a robust and sensitive platform for the determination of serum zinc concentrations. By following this detailed protocol, researchers can obtain accurate and reproducible results, facilitating a better understanding of the role of zinc in health and disease.

References

- 1. medichem-me.com [medichem-me.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. sdi-fz.com [sdi-fz.com]

- 4. cosmobiousa.com [cosmobiousa.com]

- 5. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 6. Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum. | Semantic Scholar [semanticscholar.org]

- 8. Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum. (1985) | R Homsher | 59 Citations [scispace.com]

- 9. Metal Indicator 5-Br-PAPS | CAS 81608-06-2(free acid) Dojindo [dojindo.com]

Application Notes and Protocols for 5-Bromo-PAPS in Loop-Mediated Isothermal Amplification (LAMP) Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol) as a colorimetric indicator in loop-mediated isothermal amplification (LAMP) assays. This metallochromic dye offers a distinct advantage over pH-dependent indicators by providing a clear, high-contrast visual readout that is independent of sample buffer composition.

Introduction to 5-Bromo-PAPS in LAMP

Loop-mediated isothermal amplification (LAMP) is a powerful nucleic acid amplification technique known for its rapidity, specificity, and operation at a constant temperature. Visual detection of LAMP products is crucial for its application in point-of-care and field settings. 5-Bromo-PAPS has emerged as a superior colorimetric indicator for LAMP assays. It forms a colored complex with divalent metal ions, such as zinc (Zn²⁺) or manganese (Mn²⁺). During the LAMP reaction, the abundant generation of pyrophosphate (PPi) as a byproduct chelates these metal ions from the 5-Bromo-PAPS complex, resulting in a distinct color change. This detection method circumvents the limitations of pH-based dyes, which can be susceptible to false results due to variations in sample pH.

Mechanism of Action

The colorimetric detection of LAMP amplification using 5-Bromo-PAPS is based on a metal ion competition reaction.

-

Initial State (Negative Reaction): In the LAMP master mix, 5-Bromo-PAPS is complexed with a specific metal ion (either Zn²⁺ or Mn²⁺). The 5-Bromo-PAPS/metal ion complex imparts a specific color to the solution (e.g., magenta for Zn²⁺, red for Mn²⁺).

-

Amplification (Positive Reaction): Upon successful amplification of the target nucleic acid, a large quantity of pyrophosphate (PPi) is generated.

-

Color Change: Pyrophosphate has a high affinity for the metal ions and competitively chelates them, displacing them from the 5-Bromo-PAPS dye. This displacement causes the dye to revert to its unbound state, resulting in a significant and easily observable color change (e.g., to yellow or orange).

This mechanism is independent of the proton generation that pH-based indicators rely on, making the 5-Bromo-PAPS system more robust and reliable.[1][2]

Figure 1: Signaling pathway of 5-Bromo-PAPS in LAMP assays.

Quantitative Data Summary

The performance of 5-Bromo-PAPS-based LAMP assays has been demonstrated in various studies. The following tables summarize key quantitative data for both Zn²⁺ and Mn²⁺-based systems.

| Parameter | Zn²⁺ / 5-Bromo-PAPS System | Reference |

| Limit of Detection (LOD) | 5-10 copies of viral RNA per reaction | [1] |

| Reaction Time | ~20-40 minutes for low copy number detection | [1] |

| Color Change | Magenta to Yellow/Orange | [1][2] |

| Key Advantages | High sensitivity, robust against pH variations | [1] |

| Parameter | Mn²⁺ / 5-Bromo-PAPS System | Reference |

| Limit of Detection (LOD) | Approx. 10 copies of viral RNA per reaction | [3] |

| Reaction Time | ~40 minutes | [3] |

| Color Change | Red to Yellow | [3] |

| Key Advantages | Clear colorimetric readout, minimal reaction inhibition at optimal concentrations. | [3] |

Experimental Protocols

The following are generalized protocols for performing colorimetric LAMP assays using 5-Bromo-PAPS with either zinc or manganese ions. It is recommended to optimize primer concentrations and reaction conditions for each specific target.

Protocol 1: Zn²⁺ / 5-Bromo-PAPS Colorimetric RT-LAMP Assay

This protocol is adapted from the "Vivid COVID-19 LAMP" assay and is suitable for RNA targets.[1] For DNA targets, the reverse transcriptase can be omitted.

4.1.1. Reagents and Materials

-

LAMP primers (FIP, BIP, F3, B3, LF, LB)

-

Bst 2.0 WarmStart® DNA Polymerase

-

WarmStart® RTx Reverse Transcriptase

-

Isothermal Amplification Buffer (or a custom buffer)

-

dNTPs

-

5-Bromo-PAPS

-

ZnSO₄

-

Nuclease-free water

-

Target RNA/DNA

4.1.2. Reaction Setup

-

Prepare a primer mix containing FIP, BIP, F3, B3, LF, and LB primers at the desired concentrations (e.g., 16 µM FIP/BIP, 2 µM F3/B3, 4 µM LF/LB).

-

Prepare the LAMP master mix on ice. For a 25 µL reaction, combine the following components:

| Component | Final Concentration | Volume for 25 µL reaction |

| Isothermal Amplification Buffer | 1X | 2.5 µL (of 10X stock) |

| dNTPs | 1.4 mM each | 3.5 µL (of 10 mM stock) |

| Bst 2.0 WarmStart DNA Polymerase | 8 U/reaction | 1 µL |

| WarmStart RTx Reverse Transcriptase | 15 U/reaction | 1 µL |

| 10X Primer Mix | 1X | 2.5 µL |

| 5-Bromo-PAPS | 120 µM | 0.3 µL (of 10 mM stock) |

| ZnSO₄ | 800 µM | 2 µL (of 10 mM stock) |

| Nuclease-free water | - | Up to 20 µL |

| Template RNA/DNA | - | 5 µL |

-

Mix the components thoroughly by gentle pipetting.

-

Add 20 µL of the master mix to each reaction tube.

-

Add 5 µL of the target RNA/DNA sample or no-template control (NTC) to the respective tubes.

-

Incubate the reactions at 65°C for 30-40 minutes.

-

Observe the color change. A positive reaction will turn from magenta to yellow/orange, while a negative reaction will remain magenta.

Figure 2: Experimental workflow for Zn²⁺/5-Bromo-PAPS LAMP.

Protocol 2: Mn²⁺ / 5-Bromo-PAPS Colorimetric LAMP Assay

This protocol is based on studies optimizing the Mn²⁺-based system.[3]

4.2.1. Reagents and Materials

-

LAMP primers (FIP, BIP, F3, B3, LF, LB)

-

Bst DNA Polymerase

-

Isothermal Amplification Buffer

-

dNTPs

-

5-Bromo-PAPS

-

MnCl₂

-

Nuclease-free water

-

Target DNA

4.2.2. Reaction Setup

-

Prepare a primer mix as described in Protocol 1.

-

Prepare the LAMP master mix on ice. For a 25 µL reaction, combine the following components:

| Component | Final Concentration | Volume for 25 µL reaction |

| Isothermal Amplification Buffer | 1X | 2.5 µL (of 10X stock) |

| dNTPs | 1.4 mM each | 3.5 µL (of 10 mM stock) |

| Bst DNA Polymerase | 8 U/reaction | 1 µL |

| 10X Primer Mix | 1X | 2.5 µL |

| 5-Bromo-PAPS | 75 µM | 0.1875 µL (of 10 mM stock) |

| MnCl₂ | 100 µM | 0.25 µL (of 10 mM stock) |

| Nuclease-free water | - | Up to 20 µL |

| Template DNA | - | 5 µL |

-

Mix the components thoroughly.

-

Add 20 µL of the master mix to each reaction tube.

-

Add 5 µL of the target DNA sample or NTC.

-

Incubate the reactions at 65°C for 40 minutes.

-

Observe the color change. A positive reaction will turn from red to yellow, while a negative reaction will remain red.

Figure 3: Experimental workflow for Mn²⁺/5-Bromo-PAPS LAMP.

Troubleshooting and Optimization

-

No color change in positive controls:

-

Verify the integrity and concentration of all reagents, especially the DNA polymerase and primers.

-

Ensure the incubation temperature is optimal for the polymerase used.

-

Check for the presence of inhibitors in the sample.

-

-

Color change in no-template controls (NTCs):

-

This indicates non-specific amplification or contamination. Use fresh, nuclease-free water and reagents.

-

Optimize primer design and concentrations to reduce the likelihood of primer-dimer formation.

-

Consider the use of additives like betaine or TMAC to improve specificity.

-

-

Weak or ambiguous color change:

-

Optimize the concentrations of 5-Bromo-PAPS and the corresponding metal ion. An imbalance can lead to a suboptimal color change.

-

Increase the incubation time to allow for more significant pyrophosphate accumulation.

-

Conclusion

The use of 5-Bromo-PAPS in LAMP assays provides a robust and reliable method for the visual detection of nucleic acid amplification. Its independence from pH changes makes it particularly suitable for point-of-care diagnostics and applications where sample purity may vary. Both Zn²⁺ and Mn²⁺-based systems offer excellent performance, with the choice of metal ion potentially influencing reaction kinetics and sensitivity. Researchers are encouraged to optimize the protocols for their specific needs to achieve the best results.

References

- 1. researchgate.net [researchgate.net]

- 2. Vivid COVID-19 LAMP is an ultrasensitive, quadruplexed test using LNA-modified primers and a zinc ion and 5-Br-PAPS colorimetric detection system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Improved visual detection of DNA amplification using pyridylazophenol metal sensing dyes - PMC [pmc.ncbi.nlm.nih.gov]

protocol for pyrophosphate detection using 5-Bromo-PAPS

An innovative and highly sensitive colorimetric method for the detection of pyrophosphate (PPi) has been developed utilizing 5-Bromo-PAPS (2-(5-Bromo-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol). This technique offers a valuable tool for researchers and professionals in drug development and various scientific fields where the quantification of PPi, a byproduct of numerous enzymatic reactions including DNA and RNA synthesis, is crucial. The protocols outlined below detail two distinct approaches for PPi detection using 5-Bromo-PAPS: a direct chelation-based assay and an indirect enzymatic assay.

Application Notes

Introduction

Inorganic pyrophosphate is a key molecule in cellular metabolism and is produced in a variety of biochemical reactions, such as those catalyzed by DNA and RNA polymerases, adenylyl cyclase, and ATP sulfurylase. The accurate and sensitive detection of PPi is therefore essential for monitoring these enzymatic activities, for screening enzyme inhibitors, and for various diagnostic applications. The 5-Bromo-PAPS-based assays provide a simple and robust colorimetric platform for PPi quantification, adaptable for high-throughput screening.

Method Principles

-

Direct Chelation Method with a Metal Ion Co-reagent: This method is based on the high affinity of PPi for divalent metal ions (e.g., Zn²⁺ or Mn²⁺). Initially, 5-Bromo-PAPS forms a colored complex with the metal ion. When PPi is introduced, it preferentially chelates the metal ion, causing the dissociation of the 5-Bromo-PAPS-metal complex. This leads to a distinct color change that can be quantified spectrophotometrically. The color of the solution typically changes from magenta or red to orange-yellow.

-

Indirect Enzymatic Method: This highly sensitive method involves a coupled enzymatic reaction. First, PPi is utilized by ATP sulfurylase in the presence of adenosine 5'-phosphosulfate (APS) to generate ATP. The newly formed ATP is then used in a subsequent reaction to produce hydrogen peroxide (H₂O₂). The H₂O₂ produced oxidizes Fe(II) to Fe(III), which then forms a highly colored complex with 5-Bromo-PAPS. The intensity of the color is directly proportional to the initial amount of PPi.

Data Presentation

A summary of the quantitative data for the two PPi detection methods using 5-Bromo-PAPS is presented below.

| Parameter | Direct Chelation Method (with Mn²⁺) | Indirect Enzymatic Method |

| Principle | PPi chelates Mn²⁺ from a colored 5-Bromo-PAPS-Mn²⁺ complex, causing a color change. | Enzymatic conversion of PPi to H₂O₂, followed by Fe(III) complexation with 5-Bromo-PAPS. |

| Detection Limit | Not explicitly stated, but sensitive enough for nucleic acid amplification detection. | 0.075 µmol/L[1] |

| Assay Time | Rapid, suitable for real-time monitoring of reactions like LAMP. | Can be as fast as 10 minutes.[1] |

| Wavelengths | Decrease in absorbance at ~550 nm, increase at ~450 nm. | Dependent on the Fe(III)-5-Bromo-PAPS complex absorbance maximum. |

| Key Reagents | 5-Bromo-PAPS, MnCl₂ (or ZnCl₂), Buffer | 5-Bromo-PAPS, ATP Sulfurylase, APS, Fe(II) salt, H₂O₂-generating enzyme system, Buffer |

| Reproducibility | Not explicitly stated. | Within-run reproducibility < 3.67%.[1] |

Experimental Protocols

Protocol 1: Direct Chelation Method for Pyrophosphate Detection

This protocol is adapted for the detection of PPi generated during nucleic acid amplification, such as Loop-Mediated Isothermal Amplification (LAMP).

Materials:

-

5-Bromo-PAPS

-

Manganese(II) chloride (MnCl₂)

-

Tris buffer (pH ~8.5-9.0)

-

Nuclease-free water

-

Spectrophotometer or microplate reader

Reagent Preparation:

-

5-Bromo-PAPS Stock Solution (e.g., 1.5 mM): Dissolve the appropriate amount of 5-Bromo-PAPS in nuclease-free water. Store protected from light.

-

MnCl₂ Stock Solution (e.g., 2 mM): Dissolve MnCl₂ in nuclease-free water.

-

Reaction Buffer (e.g., 20 mM Tris): Prepare a Tris buffer solution and adjust the pH to the desired range for the enzymatic reaction being monitored.

Assay Procedure:

-

Prepare the reaction mixture for the PPi-generating reaction (e.g., LAMP) in a total volume of 25 µL.

-

Add 5-Bromo-PAPS and MnCl₂ to the reaction mixture to final concentrations of approximately 75 µM and 100 µM, respectively.

-

Initiate the PPi-generating reaction (e.g., by adding the enzyme or incubating at the optimal temperature).